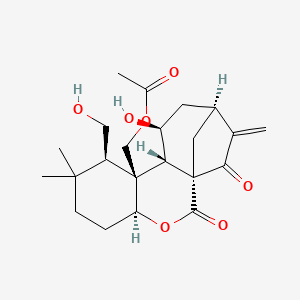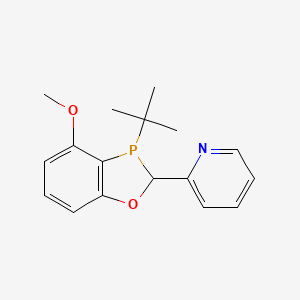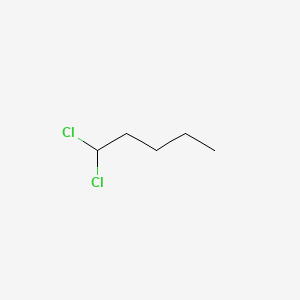
1,2,5-Oxadiazole,3-(1-methylethyl)-4-propyl-,5-oxide(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Oxadiazole,3-(1-methylethyl)-4-propyl-,5-oxide(9CI) is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and high-energy materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions. One common method is the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method involves the use of bromine-containing oxadiazoles, which are then substituted with diisopropyl iminodiacetate, followed by hydrolysis to yield the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production of oxadiazole compounds often involves similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Additionally, the use of green chemistry principles, such as microwave-assisted synthesis, can reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
1,2,5-Oxadiazole derivatives can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .
科学的研究の応用
1,2,5-Oxadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents.
Material Science: Oxadiazoles are used in the production of high-energy materials, ionic salts, and conducting systems like organic light-emitting diodes (OLEDs).
Agriculture: They are used as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi.
作用機序
The mechanism of action of 1,2,5-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives inhibit enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), enhancing their anti-tumor potency . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Similar compounds to 1,2,5-oxadiazole include:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Uniqueness
1,2,5-Oxadiazole derivatives are unique due to their specific electronic environment and the positions of their substituents. This uniqueness allows them to be utilized in a wide range of applications, from pharmaceuticals to high-energy materials .
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-oxido-4-propan-2-yl-3-propyl-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C8H14N2O2/c1-4-5-7-8(6(2)3)9-12-10(7)11/h6H,4-5H2,1-3H3 |
InChIキー |
MCUBKDQVCUUNAA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=[N+](ON=C1C(C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)


![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)



![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)



